N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

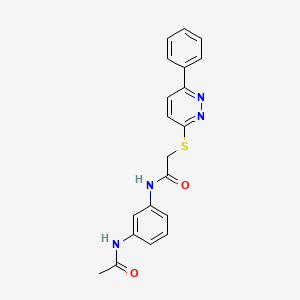

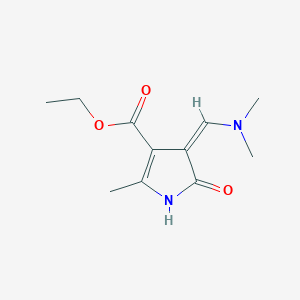

N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, also known as MBTH-Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Quorum Sensing Inhibition

Benzothiazole derivatives have been explored for their potential to inhibit quorum sensing, a process critical for bacterial communication and virulence. This application could lead to novel treatments that prevent bacterial infections without relying on traditional antibiotics, thereby reducing the risk of antibiotic resistance .

Analgesic and Anti-inflammatory Activities

Some benzothiazole compounds have demonstrated significant analgesic and anti-inflammatory activities, suggesting that our compound could potentially be developed for pain relief and inflammation management .

Antitumor and Cytotoxic Activity

Benzothiazole derivatives have shown promise in antitumor and cytotoxic activities against various human tumor cell lines. This indicates a potential application in cancer therapy, where the compound could be used to inhibit the growth of cancer cells .

COX Inhibition

Compounds related to benzothiazole have been synthesized with weak COX-1 inhibitory activity. This suggests that our compound might be applicable in the development of anti-inflammatory drugs that target cyclooxygenase enzymes .

Anti-tubercular Properties

Recent advances have highlighted benzothiazole-based compounds as potential anti-tubercular agents. This application is crucial given the rising incidence of tuberculosis and the need for new treatments .

Superlubricity Studies

While not directly related to our compound, research into benzothiazole derivatives has included studies on nanoscale superlubricity, which could have implications for reducing friction in mechanical systems at the molecular level .

Wirkmechanismus

Target of Action

The primary targets of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide are associated with bacterial cell–cell communication, specifically in the quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound also shows potent inhibition against M. tuberculosis .

Mode of Action

N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication and organization, thereby reducing their ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . The compound also exhibits inhibitory activity against M. tuberculosis .

Biochemical Pathways

The compound affects the quorum sensing pathways in bacteria, which are crucial for their cell–cell communication and coordination of various behaviors . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors and carry out host toxic behaviors .

Pharmacokinetics

The compound’s effectiveness against bacterial targets suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for its intended use .

Result of Action

The result of the compound’s action is the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation and virulence production . This leads to a reduction in the bacteria’s pathogenic capabilities . The compound also shows inhibitory activity against M. tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide. For instance, the presence of certain nutrients can affect the activity of the quorum sensing pathways that the compound targets . .

Eigenschaften

IUPAC Name |

N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS2/c1-9-6-7-11-13(8-9)23-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGWKXDNTIBBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2976876.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2976878.png)

![7-acetyl-3-benzyl-2-((4-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2976886.png)

![Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2976888.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2976892.png)